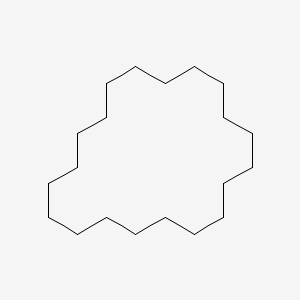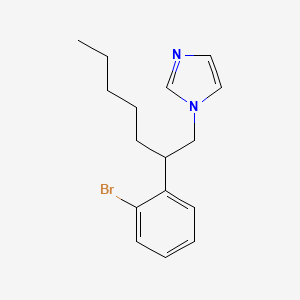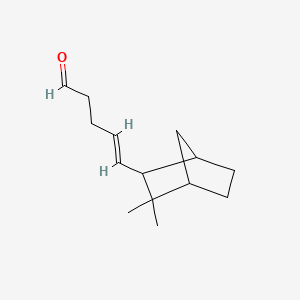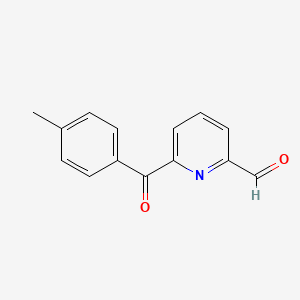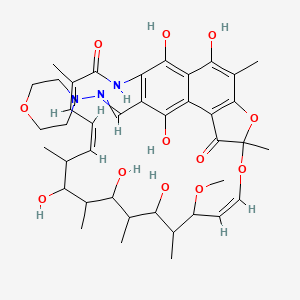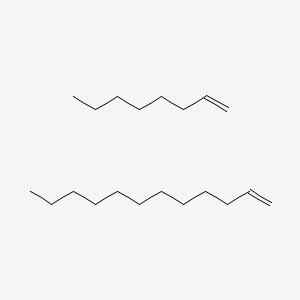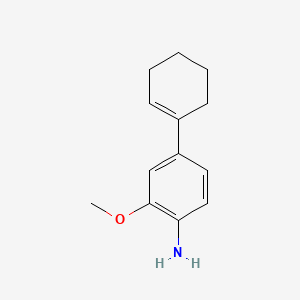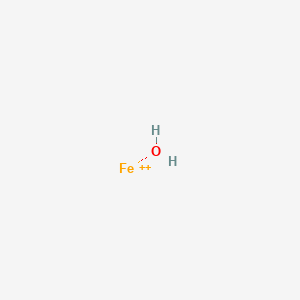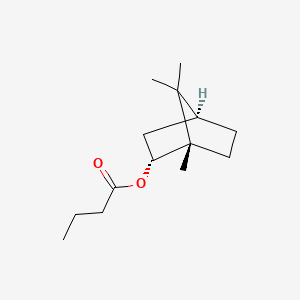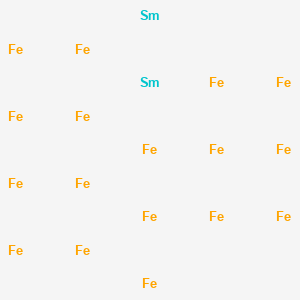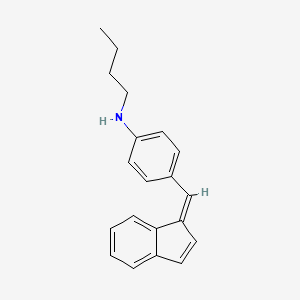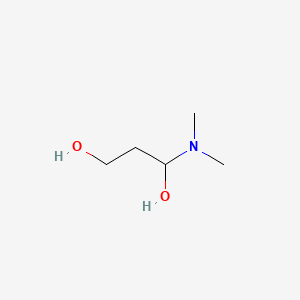
1-(Dimethylamino)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)propane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless to light yellow liquid with a strong, characteristic odor. This compound is soluble in water, alcohols, ethers, and ketones, but insoluble in petroleum ether and alkanes. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is typically carried out in a solvent mixture of water and methanol at a temperature of 25°C. The mixture is then heated to 30-40°C for 2-4 hours, followed by refluxing to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous feeding of reactants. For example, N,N-dimethyl-1,3-propylenediamine can be reacted with propylene oxide under controlled pressure and temperature conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives, ethers.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)propane-1,3-diol has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of synthetic cationic lipids, which are essential for gene delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)propane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, in gene delivery systems, the compound forms complexes with DNA, facilitating its entry into cells. The dimethylamino group enhances the compound’s ability to interact with negatively charged DNA molecules, promoting efficient transfection .
Comparación Con Compuestos Similares
1-(Dimethylamino)propane-1,3-diol can be compared with other similar compounds such as:
3-(Dimethylamino)-1,2-propanediol: Similar in structure but differs in the position of the hydroxyl groups.
1,2-Propanediol: Lacks the dimethylamino group, resulting in different chemical properties and applications.
1,3-Propanediol: Similar backbone but lacks the dimethylamino group, leading to different reactivity and uses.
Uniqueness: The presence of both hydroxyl and dimethylamino groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Propiedades
Número CAS |
54718-99-9 |
|---|---|
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
1-(dimethylamino)propane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(8)3-4-7/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
DTWQXQRQHDSUED-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


